N-Ethyldiethanolamine
Overview
Description
N-Ethyldiethanolamine is an organic compound with the molecular formula C6H15NO2. It is a clear, colorless liquid that is soluble in water and has a mild ammoniacal odor. This compound is primarily used as a solvent and an intermediate in the synthesis of various chemicals .
Mechanism of Action
Mode of Action
It’s known that the compound can be identified in water, urine, and blood samples by gas chromatography-mass spectrometry (GC-MS) .
Biochemical Pathways
It’s known that N-Ethyldiethanolamine is a precursor of VX type nerve agent
Result of Action
It’s known that this compound can be used in the analysis of urine for assaying nitrogen mustard metabolites
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyldiethanolamine can be synthesized through the ethoxylation of ethylamine using ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced by reacting diethanolamine with ethyl chloride. This process involves the use of a catalyst and is carried out in a reactor under specific temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Ethyldiethanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride are commonly employed.
Major Products Formed:
Oxidation: Produces ethyldiethanolamine oxides.
Reduction: Produces simpler amines.
Substitution: Produces various substituted ethanolamines.
Scientific Research Applications
N-Ethyldiethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the analysis of biological samples, such as urine and blood, for the detection of metabolites.
Medicine: Acts as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of detergents, emulsifiers, and other industrial chemicals.
Comparison with Similar Compounds
Methyldiethanolamine: Similar in structure but has a methyl group instead of an ethyl group.
Diethanolamine: Lacks the ethyl group and has two hydroxyl groups attached to the nitrogen atom.
Triethanolamine: Contains three ethanolamine groups attached to the nitrogen atom.
Uniqueness: N-Ethyldiethanolamine is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
N-Ethyldiethanolamine (EDEA) is a compound of interest due to its potential biological activities and implications in various fields, including toxicology and environmental health. This article reviews the biological activity of EDEA, focusing on its metabolic pathways, toxicological effects, and analytical methodologies used for its detection.
EDEA is an ethanolamine derivative with the chemical formula CHNO. It is primarily used in industrial applications, particularly in the formulation of surfactants and as a corrosion inhibitor. Understanding its biological activity is crucial, especially regarding its potential toxicity and interactions within biological systems.
Metabolic Pathways
EDEA can undergo various metabolic transformations in biological systems. It is significant to note that EDEA can be converted into N-nitrosodiethanolamine (NDELA), a known carcinogen, through nitrosation reactions in the presence of nitrites. This conversion is particularly relevant in occupational settings where EDEA is used alongside nitrites in metalworking fluids .
Toxicological Studies
- Carcinogenicity : Studies have demonstrated that NDELA, derived from EDEA, exhibits strong carcinogenic properties. In animal models, exposure to NDELA has resulted in increased incidences of lung adenomas and hepatocellular carcinomas. For instance, A/J mice exposed to NDELA showed a significant increase in lung tumors compared to controls (70% vs. 40%) after a 30-week study period .
- Chronic Toxicity : Long-term studies involving Fischer 344 rats revealed that administration of NDELA led to 100% incidence of hepatocellular carcinoma at certain doses . This highlights the potential chronic toxicity associated with EDEA metabolites.
- Genotoxicity : EDEA has also been implicated in genotoxic effects, as evidenced by studies showing DNA damage in exposed cells. The formation of reactive nitrogen species during metabolism may contribute to this genotoxicity .
Analytical Methods for Detection
The detection of EDEA and its metabolites in biological samples is critical for assessing exposure risks. Recent advancements include:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method has been developed for the quantification of EDEA and its hydrolysis products in human urine. The sensitivity of this technique allows for the detection of trace levels, which is vital for monitoring occupational exposure .
- Solid-Phase Extraction (SPE) : SPE techniques have been optimized for isolating EDEA from complex biological matrices, enhancing the accuracy of subsequent analyses .
Occupational Exposure
A notable study evaluated the cancer risks among workers exposed to metalworking fluids containing ethanolamines and nitrites, which can lead to the formation of NDELA. The findings indicated a significant correlation between exposure levels and increased cancer incidence, particularly stomach cancer among workers .
Environmental Impact
Research has also focused on the environmental persistence of EDEA and its metabolites. Studies indicate that EDEA can contribute to groundwater contamination when released from industrial sites, raising concerns about its long-term ecological effects .
Properties
IUPAC Name |
2-[ethyl(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-2-7(3-5-8)4-6-9/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNUHUCEWALCOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Record name | ETHYLDIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041955 | |
Record name | Ethyl diethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon precursor or chemical weapon impurity which is similar to methyldiethanolamine. See the chemical datasheet for methyldiethanolamine for more information., Water-white or yellow liquid with an amine odor; [HSDB] Light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | ETHYLDIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethyldiethanolamine | |
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Boiling Point |
247 degc C | |
Record name | ETHYLDIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
208 °F (138 °C) (Open cup) | |
Record name | ETHYLDIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol; slightly soluble in ethyl ether, In water, 1X10+6 mg/L at 25 °C (miscible) | |
Record name | ETHYLDIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0135 g/cu cm at 20 °C | |
Record name | ETHYLDIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00245 [mmHg] | |
Record name | Ethyldiethanolamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20883 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Water-white liquid, Yellow liquid | |
CAS No. |
139-87-7 | |
Record name | ETHYLDIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Ethyldiethanolamine | |
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Record name | Ethyldiethanolamine | |
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Record name | Ethanol, 2,2'-(ethylimino)bis- | |
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Record name | Ethyl diethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041955 | |
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Record name | N-ethyldiethanolamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.891 | |
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Record name | N-ETHYLDIETHANOLAMINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143560H1KL | |
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Record name | ETHYLDIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-50 °C | |
Record name | ETHYLDIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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